molecular formula C27H19Cl2N3OS B11784332 3-Amino-4-(2-chlorophenyl)-N-(4-chlorophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide

3-Amino-4-(2-chlorophenyl)-N-(4-chlorophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11784332
M. Wt: 504.4 g/mol
InChI Key: MKICVQRSINFNIF-UHFFFAOYSA-N
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Description

3-Amino-4-(2-chlorophenyl)-N-(4-chlorophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2-chlorophenyl)-N-(4-chlorophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-b]pyridine core.

    Substitution Reactions: Various substitution reactions are carried out to introduce the amino, chlorophenyl, and tolyl groups onto the thieno[2,3-b]pyridine core.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2-chlorophenyl)-N-(4-chlorophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

3-Amino-4-(2-chlorophenyl)-N-(4-chlorophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-chlorophenyl)-N-(4-chlorophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(2-chlorophenyl)-N-(4-chlorophenyl)-6-(p-tolyl)thieno[3,2-b]pyridine-2-carboxamide
  • 3-Amino-4-(2-chlorophenyl)-N-(4-chlorophenyl)-6-(p-tolyl)thieno[2,3-c]pyridine-2-carboxamide

Uniqueness

The uniqueness of 3-Amino-4-(2-chlorophenyl)-N-(4-chlorophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H19Cl2N3OS

Molecular Weight

504.4 g/mol

IUPAC Name

3-amino-4-(2-chlorophenyl)-N-(4-chlorophenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C27H19Cl2N3OS/c1-15-6-8-16(9-7-15)22-14-20(19-4-2-3-5-21(19)29)23-24(30)25(34-27(23)32-22)26(33)31-18-12-10-17(28)11-13-18/h2-14H,30H2,1H3,(H,31,33)

InChI Key

MKICVQRSINFNIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CC=C4Cl)C(=C(S3)C(=O)NC5=CC=C(C=C5)Cl)N

Origin of Product

United States

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